5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a pyrrole ring, a fluorophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the pyrrole ring, the attachment of the butan-2-ylphenoxy group, and the incorporation of the fluorophenyl and diazinane trione moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole-based molecules, fluorophenyl derivatives, and diazinane trione analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of 5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are needed to fully understand the potential of this compound in various fields.
Properties
CAS No. |
4850-04-8 |
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Molecular Formula |
C27H26FN3O4 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H26FN3O4/c1-3-18(2)19-6-12-23(13-7-19)35-16-15-30-14-4-5-22(30)17-24-25(32)29-27(34)31(26(24)33)21-10-8-20(28)9-11-21/h4-14,17-18H,3,15-16H2,1-2H3,(H,29,32,34) |
InChI Key |
SAQCWQNTNXTCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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